

PHA 568487 free base animal model dosage and administration

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Compound of Interest

Compound Name: PHA 568487 free base

Cat. No.: B1662414

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Application Notes and Protocols: PHA-568487 Free Base

Introduction: PHA-568487 is a selective agonist for the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR).[1] Activation of this receptor is known to play a role in modulating inflammation and cellular signaling.[2] Specifically, PHA-568487 has been shown to reduce neuroinflammation and oxidative stress and has demonstrated rapid brain penetration.[1] Its mechanism of action often involves the cholinergic anti-inflammatory pathway, which can inhibit the release of pro-inflammatory cytokines.[2][3] These properties make it a compound of interest for research into conditions with inflammatory components, such as ischemic stroke and other neurological injuries.[1][3]

These notes provide a summary of dosages and administration protocols for PHA-568487 free base in various preclinical animal models based on published research.

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the quantitative data for PHA-568487 administration across different animal models.

Table 1: PHA-568487 Dosage and Administration in Rodent Ischemic Stroke Models

Animal Model	Species	Dosage	Route of Administration	Dosing Schedule	Key Findings
Permanent Middle Cerebral Artery Occlusion (pMCAO)	Mouse (C57BL/6J)	0.8 mg/kg	Intraperitoneal (i.p.)	Injected on days 1 and 2 post-pMCAO	Yielded the best effect on reducing infarct volume and improving behavior tests. [1] [4]
pMCAO + Tibia Fracture	Mouse (C57BL/6J)	0.8 mg/kg	Intraperitoneal (i.p.)	Injected on days 1 and 2 post-pMCAO	Attenuated neuroinflammation, oxidative stress, and brain injury. [5]
Middle Cerebral Artery Occlusion (MCAO)	Rat (Sprague-Dawley)	1.25 mg/kg	Intraperitoneal (i.p.)	Daily for 7 days, starting 1 hour post-MCAO	Resulted in significant neurofunctional improvement and stroke volume reduction. [6]
Ischemic Stroke	Rat	1.25 mg/kg	Intraperitoneal (i.p.)	Daily	Reduced cerebral infarct volumes and improved neurologic outcome. [1]

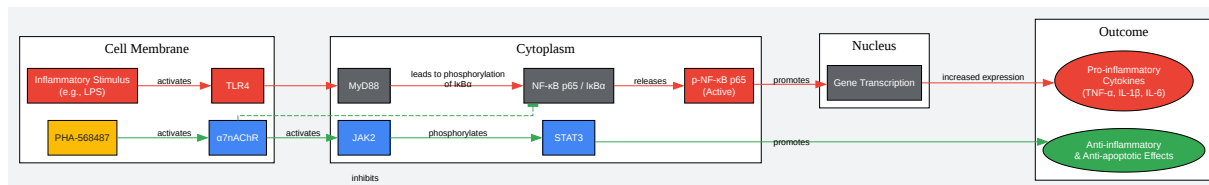
Table 2: PHA-568487 Dosage and Administration in Other Animal Models

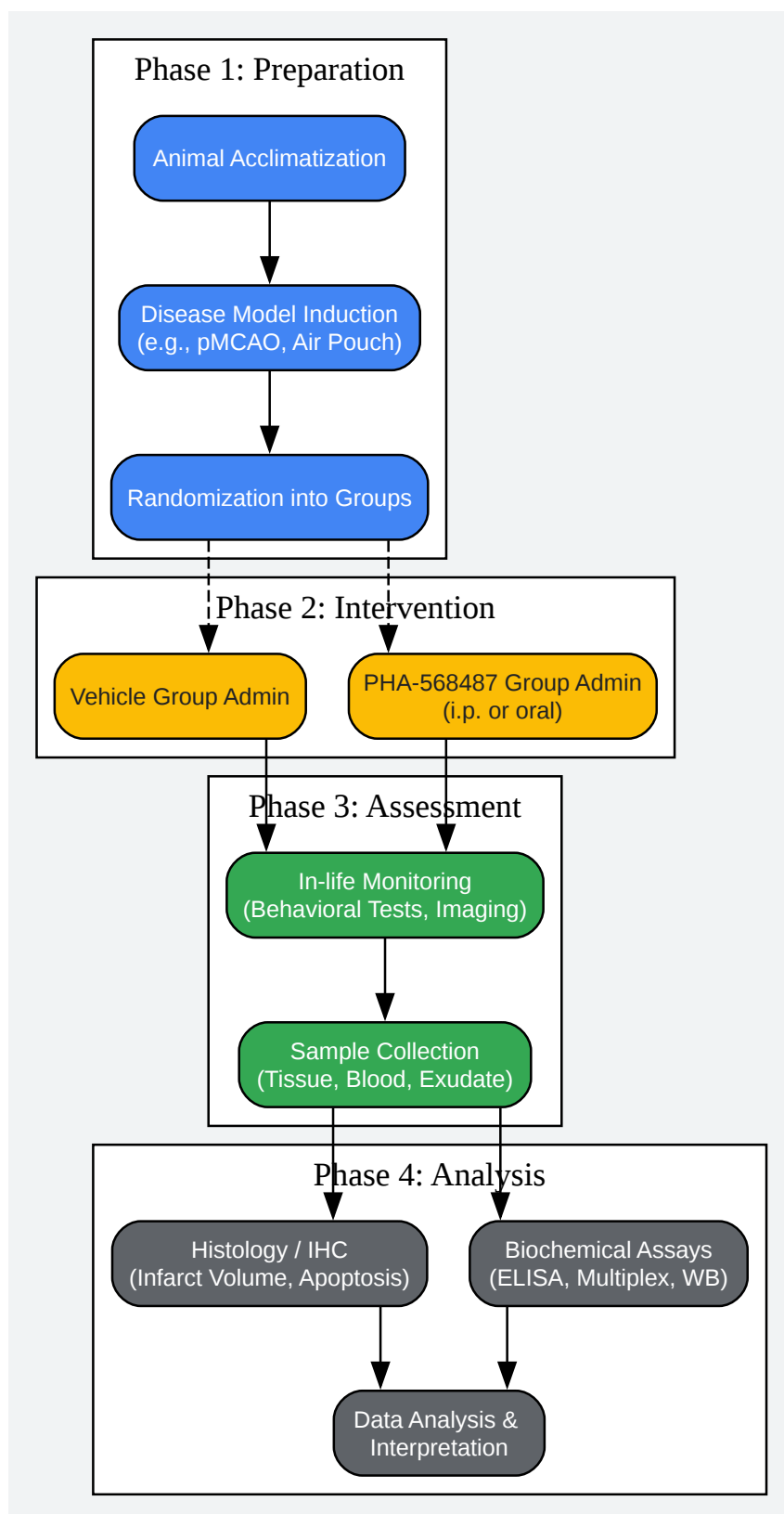
Animal Model	Species	Dosage	Route of Administration	Dosing Schedule	Key Findings
Cardiopulmonary Bypass (CPB)	Rat (Sprague-Dawley)	0.8 mg/kg	Intraperitoneal (i.p.)	Single dose 30 minutes prior to CPB	Attenuated CPB-induced brain injury and reduced inflammatory factors.[3]
Air Pouch Inflammation (LPS-induced)	Mouse	5 mg/kg and 50 mg/kg	Intraperitoneal (i.p.)	Single dose prior to LPS challenge	The 50 mg/kg dose significantly decreased 12 out of 33 pro-inflammatory cytokines.[7][8][9]
Metabolism Study	Rat, Dog, Monkey	Not Specified	Oral	Not Specified	Investigated the biotransformation and metabolites of the compound.[10]

Signaling Pathway

PHA-568487 exerts its anti-inflammatory effects primarily through the activation of the $\alpha 7$ nAChR, which in turn modulates downstream inflammatory signaling pathways. A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) pathway. Activation of $\alpha 7$ nAChR by PHA-568487 can suppress the TLR4/MyD88/NF- κ B signaling cascade, leading to reduced phosphorylation of the NF- κ B p65 subunit.[1][3] This prevents the translocation of NF- κ B to the

nucleus, thereby decreasing the transcription and release of various pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[3][11] Another pathway implicated is the JAK2-STAT3 pathway, which can be activated by α 7nAChR to induce anti-inflammatory and anti-apoptotic effects.[2]





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